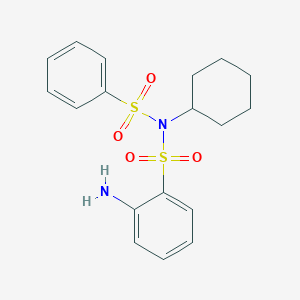![molecular formula C13H9N3O2S B8040197 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfanylamino group (-S-NH2) and a cyano group (-CN).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile typically involves the following steps:
Nitration: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group at the ortho position.
Sulfanylation: The nitroaniline derivative is then treated with a sulfanylation reagent to introduce the sulfanylamino group.
Cyanation: Finally, the sulfanylamino derivative is subjected to a cyanation reaction to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Aniline derivatives.
Substitution: Amide and imine derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Medicine: It may be used in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the cyano group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological processes and the development of therapeutic effects.
Comparación Con Compuestos Similares
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is unique due to its combination of nitro, sulfanylamino, and cyano groups. Similar compounds include:
2-Nitroaniline: Lacks the sulfanylamino and cyano groups.
4-Nitroaniline: Nitro group at the para position.
2-Nitrophenol: Nitro group and hydroxyl group on the benzene ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
3-[(2-nitrophenyl)sulfanylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-9-10-4-3-5-11(8-10)15-19-13-7-2-1-6-12(13)16(17)18/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUKDVBGGZPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide](/img/structure/B8040150.png)
![N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide](/img/structure/B8040156.png)
![phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate](/img/structure/B8040158.png)
![2-Methoxyethyl 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate](/img/structure/B8040165.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)
![N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)

![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)
